1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-

Description

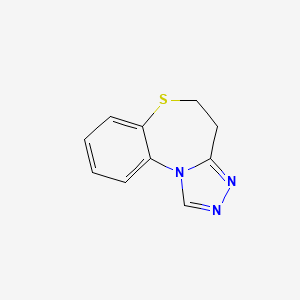

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- (CAS 110766-34-2) is a heterocyclic compound featuring a fused triazole and benzothiazepine scaffold. Its molecular formula is C₁₀H₉N₃S, with a molecular weight of 203.27 g/mol . The structure comprises a 1,5-benzothiazepine ring (a seven-membered sulfur- and nitrogen-containing heterocycle) fused with a 1,2,4-triazole moiety at positions 3 and 2.

Synthetic routes often involve cyclization strategies. For example, 4,5-dihydro-1,2,4-triazoles can be synthesized via ring-opening of 2,3-dihydro-1,3,4-oxadiazole precursors using ammonia, as demonstrated in related compounds .

Properties

CAS No. |

110766-34-2 |

|---|---|

Molecular Formula |

C10H9N3S |

Molecular Weight |

203.27 g/mol |

IUPAC Name |

4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |

InChI |

InChI=1S/C10H9N3S/c1-2-4-9-8(3-1)13-7-11-12-10(13)5-6-14-9/h1-4,7H,5-6H2 |

InChI Key |

LOCPUCJEZCLLMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=CC=CC=C2N3C1=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acetyl Hydrazone Derivatives

A prominent industrially applicable method involves cyclization of acetyl hydrazone intermediates derived from benzodiazepine-thione precursors. This method is adapted for triazolo-benzodiazepine derivatives and can be extended to benzothiazepine analogs due to structural similarities.

- Procedure : The key intermediate, 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione, is condensed with acetyl hydrazide in ethanol at 60–120 °C for about 24 hours to form a crude mixture containing the triazolo fused product.

- Cyclization : The crude acetyl hydrazone is cyclized in toluene at reflux temperature (100–110 °C) in the presence of p-toluene sulphonic acid (PTSA) as a catalyst.

- Reaction conditions : Molar ratio of intermediate to PTSA is approximately 300:1. The reaction time is 10–12 hours.

- Isolation : After reaction completion, the mixture is cooled gradually to precipitate the product, which is then purified by slurry in solvents like methanol, ethanol, ethyl acetate, or toluene.

- Yield and purity : This method yields 75–80% of the triazolo-benzothiazepine derivative with high purity (99.5–99.9%).

- Advantages : The process avoids hazardous reagents, uses commercially available solvents and catalysts, and is suitable for industrial scale-up due to cost-effectiveness and environmental friendliness.

Condensation of 2-Aminobenzenethiol with Chalcones or Propenones

Another approach involves the condensation of 2-aminobenzenethiol with α,β-unsaturated ketones (chalcones or propenones) to form benzothiazepine intermediates, which can be further transformed into triazolo derivatives.

- Catalysts and conditions : Various catalysts such as ferrous sulfate, zirconium oxychloride, or H-ferrierite zeolite have been employed.

- Green methods : Ultrasound irradiation and microwave-assisted synthesis have been used to enhance reaction rates and yields.

- Yields : These methods typically afford yields ranging from 60% to over 90%, with reaction times significantly reduced compared to conventional heating.

Heterogeneous Catalysis Using Nano-Biocatalysts

- Nano-biocatalysts, such as lipase immobilized on Fe3O4 nanoparticles, have been used to catalyze multi-component reactions involving coumarin derivatives, 2-aminothiophenol, and alkyl isocyanides to form benzothiazepine derivatives.

- This method offers high yields (up to 95%) and easy catalyst recovery via magnetic separation.

- Although primarily reported for 1,4-benzothiazepines, similar catalytic strategies could be adapted for 1,2,4-triazolo fused benzothiazepines.

Intramolecular Cyclization

- Intramolecular cyclization of suitable precursors, such as diphenylphosphoryl thioamides, under mild conditions can form benzothiazepine rings.

- This method proceeds via direct C–S bond formation and can achieve yields around 85%.

- While this method is more common for benzothiazepine derivatives, it provides a mechanistic basis for constructing fused triazolo-benzothiazepine systems.

Comparative Data Table of Preparation Methods

| Method | Key Reactants/Intermediates | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of acetyl hydrazone | Benzodiazepine-thione + acetyl hydrazide | PTSA in toluene, reflux (100–110 °C) | 10–12 hours | 75–80 | Industrially scalable, high purity |

| Condensation with chalcones | 2-Aminobenzenethiol + chalcones/propenones | Ferrous sulfate, ultrasound, microwave | Minutes to hours | 60–93 | Green methods, shorter reaction times |

| Nano-biocatalyst catalysis | Coumarin derivatives + 2-aminothiophenol + isocyanides | Lipase on Fe3O4 nanoparticles | Variable | Up to 95 | Easy catalyst recovery, high surface area |

| Intramolecular cyclization | Diphenylphosphoryl thioamide derivatives | Mild conditions, room temperature | Short (minutes) | ~85 | Direct C–S bond formation |

Research Findings and Notes

- The cyclization method using PTSA and toluene is preferred for its simplicity, cost-effectiveness, and environmental compatibility, making it suitable for large-scale synthesis.

- Microwave and ultrasound-assisted methods significantly reduce reaction times and improve yields, aligning with green chemistry principles.

- Nano-biocatalysts provide a novel approach with excellent yields and catalyst recyclability but may require further adaptation for triazolo fused benzothiazepines.

- The choice of solvent and catalyst critically influences the reaction efficiency and product purity.

- Purification typically involves crystallization or slurry washing with common organic solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that derivatives of 1,5-benzothiazepine exhibit promising antiviral properties. A study identified a specific derivative of this compound as a strong candidate for inhibiting plant viruses, showcasing its potential in agricultural applications as well as in human medicine . The mechanism of action often involves interference with viral replication processes.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of triazole derivatives against various bacterial strains. The structural modifications in the benzothiazepine framework enhance the efficacy of these compounds against resistant strains of bacteria. The presence of the triazole ring is critical for the biological activity observed in these compounds .

Anti-inflammatory and Analgesic Effects

Some derivatives have shown anti-inflammatory and analgesic properties in preclinical models. These effects are attributed to the modulation of inflammatory pathways and pain receptors. The ability to modify the benzothiazepine structure allows researchers to optimize these compounds for better therapeutic outcomes .

Catalysis

Heterogeneous Catalysis

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives have been utilized as catalysts in various organic reactions. For instance, H-ferrierite zeolite has been employed as a reusable catalyst for synthesizing these compounds under solvent-free conditions. This method enhances reaction efficiency and reduces environmental impact by minimizing solvent use .

Synthesis of New Derivatives

The compound serves as a precursor in the synthesis of new benzothiazepine derivatives through 1,3-dipolar cycloaddition reactions. This synthetic versatility allows for the development of a wide range of functionalized compounds that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Materials Science

Polymeric Applications

Research indicates that incorporating 1,2,4-triazolo(3,4-d)-1,5-benzothiazepine into polymer matrices can enhance mechanical properties and thermal stability. These modifications are particularly useful in developing advanced materials for industrial applications where durability is critical.

Nanocomposites

The integration of this compound into nanocomposite materials has been explored for applications in electronics and photonics. The unique electronic properties imparted by the triazole and benzothiazepine moieties can lead to improved performance in devices such as sensors and solar cells.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral agents, antimicrobial agents | Effective against resistant strains |

| Anti-inflammatory and analgesic agents | Modulation of inflammatory pathways | |

| Catalysis | Heterogeneous catalysis | Environmentally friendly synthesis |

| Synthesis of new derivatives | Versatile synthetic pathways | |

| Materials Science | Advanced polymeric materials | Enhanced mechanical properties |

| Nanocomposites for electronics | Improved performance in sensors and devices |

Case Studies

- Antiviral Efficacy Study : A study conducted on various derivatives highlighted their effectiveness against plant viruses. The findings suggest that structural modifications significantly impact antiviral potency.

- Catalytic Efficiency Assessment : Research utilizing H-ferrierite zeolite demonstrated that this compound could catalyze reactions effectively while being reusable over multiple cycles without significant loss of activity.

- Polymer Enhancement Research : Investigations into polymer blends containing this compound revealed notable improvements in thermal stability and mechanical strength compared to standard polymers.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to intercalate with DNA also contributes to its biological effects, such as inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Core Heterocyclic Systems

- Benzothiazepine vs. Quinoline/Quinoxaline: The benzothiazepine core in the target compound incorporates sulfur, which may enhance membrane permeability compared to nitrogen-rich quinolines or quinoxalines .

- Triazole Positioning: Fusion at the 3,4-position (target compound) versus 4,3-a (quinoline derivatives) alters electronic distribution and steric interactions, influencing pharmacophore accessibility .

Biological Activity

The compound 1,2,4-triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- is a member of the benzothiazepine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.

Chemical Structure and Synthesis

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine derivatives are synthesized through various methodologies. One notable approach involves the reaction of 1,5-benzothiazepines with phenylhydrazino chloromethylenecarboxylates in the presence of a base such as triethylamine. The resulting compounds are characterized using spectroscopic techniques and X-ray diffraction to confirm their structures .

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazolo(3,4-d)-1,5-benzothiazepine exhibit significant anticancer properties. A study synthesized a series of novel derivatives and evaluated their activity against various cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). Among these compounds, certain derivatives demonstrated promising inhibitory effects on cell proliferation with IC50 values lower than standard chemotherapeutics like methotrexate .

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been explored. Various derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 2–6 µg/mL against strains like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed through in vivo models. A series of newly synthesized derivatives were tested for their ability to reduce edema in rat paw models. Compounds demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like diclofenac .

Anticonvulsant Activity

Some derivatives were evaluated for their anticonvulsant properties using standard tests. Notably, specific compounds showed effectiveness comparable to phenytoin sodium in reducing seizure activity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazolo(3,4-d)-1,5-benzothiazepine derivatives is influenced by structural modifications. Substituents at the 3 and 5 positions of the benzothiazepine core enhance potency across various biological assays. For example:

- Halogenated Phenyl Groups: The presence of halogen substituents significantly boosts anticancer activity.

- Alkyl Substituents: Variations in alkyl chain length can affect solubility and bioavailability.

Case Studies

Case Study 1: Anticancer Properties

A recent study synthesized twenty new benzothiazepines and evaluated their anticancer activity against three cell lines. Compounds BT18 and BT20 exhibited IC50 values significantly lower than those reported for existing treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several derivatives were tested against clinical isolates of Candida albicans and Cryptococcus neoformans. The results indicated that certain compounds had potent antifungal activity with MIC values comparable to conventional antifungal agents .

Q & A

Q. What are the established synthetic routes for 4,5-dihydro-1,2,4-triazolo[3,4-d]-1,5-benzothiazepine derivatives?

A common method involves cyclization of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones with hydrazine derivatives. For example, alkylamino side chains can be introduced via nucleophilic substitution or condensation reactions with alkyl halides or aldehydes . Alternative approaches include Lewis acid-catalyzed cycloadditions, such as AlCl₃-mediated reactions with nitriles, which enable regioselective formation of the triazole ring .

Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?

X-ray crystallography is critical for unambiguous structural elucidation, particularly for regioselective products. NMR spectroscopy (¹H, ¹³C) is used to verify substituent positions and ring conformations, while mass spectrometry confirms molecular weight and fragmentation patterns. For example, NMR decoupling experiments and X-ray analysis were pivotal in resolving regioselectivity in azomethine imine cyclizations .

Q. How are in vitro biological screenings typically designed for this compound class?

Initial screenings focus on antimicrobial activity (e.g., against Gram-positive/negative bacteria and fungi) using agar dilution or broth microdilution assays. CNS activity is assessed via rodent behavioral tests (e.g., locomotor activity, tail suspension for antidepressant effects). Negative antimicrobial results may prompt secondary assays targeting neurological receptors or enzymes .

Q. What role do Lewis acids play in optimizing the synthesis of triazolo-benzothiazepine hybrids?

Lewis acids like AlCl₃ facilitate dipole generation in azoacetates, enabling cycloaddition with nitriles. Catalyst choice impacts reaction efficiency and regioselectivity, as seen in the formation of tricyclic derivatives deviating from typical reaction pathways .

Q. How can researchers ensure reproducibility in multi-step syntheses of these heterocycles?

Strict control of reaction conditions (temperature, solvent purity, catalyst loading) is critical. For example, one-pot syntheses reduce intermediate isolation steps, minimizing variability. Amberlyst-15 has been used as a recyclable catalyst for analogous triazolo-pyrimidines, ensuring consistent yields .

Advanced Research Questions

Q. How can structural contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies may arise from off-target interactions or pharmacokinetic factors. Integrative approaches include:

Q. What strategies address the lack of antimicrobial activity in vitro despite structural similarity to active compounds?

Consider modifying lipophilicity (e.g., introducing halogenated or alkyl groups) to enhance membrane penetration. Alternatively, evaluate efflux pump inhibitors in combination assays. For CNS-active derivatives, shift focus to neuroreceptor binding studies (e.g., GABAₐ or serotonin receptors) .

Q. How can regioselectivity challenges in cycloaddition reactions be systematically addressed?

Computational tools (DFT calculations) predict transition state energies to guide catalyst and solvent selection. For example, gold-catalyzed [3+2] cycloadditions with ynamides exploit carbene intermediates to achieve regioselective imidazole formation, a strategy adaptable to triazolo systems .

Q. What methodologies enable structure-activity relationship (SAR) studies for neurological targets?

Q. How can computational modeling accelerate the design of selective kinase inhibitors based on this scaffold?

Combine homology modeling (using CDK2 or ALK crystal structures) with free-energy perturbation (FEP) calculations to predict binding affinities. For example, pyrazolo-triazolo-pyrimidines were optimized for CDK2 inhibition via scaffold hopping and substituent tuning .

Methodological Considerations

- Contradiction Analysis : When biological data conflicts with structural predictions, employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR-Cas9 for target validation) .

- Data Tables : Include comparative yields, IC₅₀ values, and spectroscopic data (e.g., ¹H NMR shifts for key protons) to support reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.